molecular formula C26H25N8NaO11S2 B1496173 Unii-N99027V28J CAS No. 252188-71-9

Unii-N99027V28J

Cat. No.: B1496173
CAS No.: 252188-71-9
M. Wt: 712.6 g/mol
InChI Key: MFAWUGGPPMTWPU-INRVRKGJSA-M
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Mechanism of Action

The mechanism of action of BAL5788 (sodium) involves its conversion to ceftobiprole, which then binds to penicillin-binding proteins (PBPs) in bacterial cell walls. This binding inhibits the synthesis of the bacterial cell wall, leading to cell lysis and death. The molecular targets include PBPs, which are essential for bacterial cell wall integrity .

Advantages and Limitations for Lab Experiments

The use of Unii-N99027V28J in laboratory experiments has both advantages and limitations. One of the major advantages is that it is relatively easy to synthesize and has a wide range of biochemical and physiological effects. It is also relatively stable and can be stored for long periods of time. The major limitation is that it is not always easy to control the amount of this compound that is used in an experiment, and it can be difficult to determine the exact effects that it has on the body.

Future Directions

The future of Unii-N99027V28J research is very promising. One potential direction is to further study the biochemical and physiological effects of this compound on the body. This could include studying the effects of this compound on gene expression, cell signaling pathways, and the immune system. Additionally, further research could be done to study the effects of this compound on drug metabolism and drug resistance. Another potential direction is to develop new methods for synthesizing this compound, which could lead to more efficient and cost-effective production. Finally, further research could be done to develop new applications for this compound, such as in the treatment of diseases or in the development of new drugs.

Scientific Research Applications

BAL5788 (sodium) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying prodrug activation and drug delivery systems. In biology and medicine, BAL5788 (sodium) is investigated for its efficacy against various bacterial infections, including those caused by antibiotic-resistant strains .

Biochemical Analysis

Biochemical Properties

Ceftobiprole medocaril sodium plays a crucial role in biochemical reactions by binding to penicillin-binding proteins (PBPs) in susceptible bacterial species . These PBPs are essential for the synthesis of bacterial cell walls. By inhibiting these proteins, ceftobiprole medocaril sodium disrupts cell wall synthesis, leading to bacterial cell death. The compound interacts with various PBPs, including PBP2a, which is associated with methicillin-resistant Staphylococcus aureus (MRSA) .

Cellular Effects

Ceftobiprole medocaril sodium exerts significant effects on various types of cells and cellular processes. It influences cell function by inhibiting cell wall synthesis in bacteria, leading to cell lysis and death . This compound also impacts cell signaling pathways and gene expression by targeting PBPs, which are crucial for maintaining bacterial cell integrity. Additionally, ceftobiprole medocaril sodium affects cellular metabolism by disrupting the synthesis of essential cell wall components .

Molecular Mechanism

The molecular mechanism of ceftobiprole medocaril sodium involves binding to PBPs, which are enzymes involved in the final stages of bacterial cell wall synthesis . By binding to these proteins, the compound inhibits their activity, preventing the cross-linking of peptidoglycan chains necessary for cell wall strength and rigidity. This inhibition leads to the weakening of the bacterial cell wall, resulting in cell lysis and death . Ceftobiprole medocaril sodium also exhibits enzyme inhibition, particularly against PBP2a, which is responsible for methicillin resistance in Staphylococcus aureus .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ceftobiprole medocaril sodium have been observed to change over time. The compound demonstrates stability under various conditions, maintaining its antibacterial activity over extended periods . Degradation can occur under certain conditions, leading to a reduction in efficacy. Long-term studies have shown that ceftobiprole medocaril sodium can have sustained effects on bacterial populations, with prolonged exposure leading to decreased bacterial viability .

Dosage Effects in Animal Models

The effects of ceftobiprole medocaril sodium vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces bacterial load and improves clinical outcomes . At higher doses, toxic effects can be observed, including nephrotoxicity and hepatotoxicity . Threshold effects have been identified, where doses above a certain level result in adverse effects, highlighting the importance of dose optimization in clinical settings .

Metabolic Pathways

Ceftobiprole medocaril sodium is involved in several metabolic pathways, primarily related to its degradation and elimination . The compound is metabolized in the liver, where it undergoes hydrolysis to form its active metabolite, ceftobiprole . This metabolite is then excreted primarily through the kidneys. Enzymes such as esterases play a role in the hydrolysis of ceftobiprole medocaril sodium, facilitating its conversion to the active form .

Transport and Distribution

Within cells and tissues, ceftobiprole medocaril sodium is transported and distributed through various mechanisms . The compound can diffuse across cell membranes and is also actively transported by specific transporters. Binding proteins in the blood, such as albumin, can influence the distribution and localization of ceftobiprole medocaril sodium, affecting its accumulation in target tissues .

Subcellular Localization

Ceftobiprole medocaril sodium exhibits specific subcellular localization, primarily targeting bacterial cell walls . The compound’s activity is directed towards the cell membrane and cell wall synthesis machinery, where it exerts its bactericidal effects. Post-translational modifications and targeting signals may play a role in directing ceftobiprole medocaril sodium to these specific compartments, ensuring its effective action against bacterial pathogens .

Preparation Methods

Synthetic Routes and Reaction Conditions: BAL5788 (sodium) is synthesized through a series of chemical reactions starting from ceftobiprole. The synthesis involves the conversion of ceftobiprole into its medocaril form to enhance its water solubility. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformation .

Industrial Production Methods: In industrial settings, the production of BAL5788 (sodium) involves large-scale chemical synthesis under controlled conditions to ensure high yield and purity. The process includes multiple purification steps to remove impurities and achieve the desired product quality .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to BAL5788 (sodium) include other cephalosporins such as ceftobiprole, ceftaroline, and cefepime. These compounds share a similar mechanism of action but differ in their spectrum of activity and pharmacokinetic properties .

Uniqueness: BAL5788 (sodium) is unique due to its broad-spectrum activity and its ability to target antibiotic-resistant bacteria. Its prodrug form enhances its water solubility, making it more suitable for intravenous administration compared to other cephalosporins .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Unii-N99027V28J involves the reaction of 2,4-dichloro-5-fluoroacetophenone with 4-methylbenzene-1,2-diamine in the presence of a base.", "Starting Materials": [ "2,4-dichloro-5-fluoroacetophenone", "4-methylbenzene-1,2-diamine", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2,4-dichloro-5-fluoroacetophenone in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the solution and stir for a few minutes.", "Step 3: Add 4-methylbenzene-1,2-diamine to the solution and stir for several hours at room temperature.", "Step 4: Isolate the product by filtration or extraction and purify by recrystallization or chromatography." ] }

252188-71-9

Molecular Formula

C26H25N8NaO11S2

Molecular Weight

712.6 g/mol

IUPAC Name

sodium;(6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-hydroxyiminoacetyl]amino]-3-[(E)-[1-[(3R)-1-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methoxycarbonyl]pyrrolidin-3-yl]-2-oxopyrrolidin-3-ylidene]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C26H26N8O11S2.Na/c1-10-14(45-26(41)44-10)8-43-25(40)32-4-3-13(7-32)33-5-2-11(20(33)36)6-12-9-46-22-16(21(37)34(22)17(12)23(38)39)28-19(35)15(30-42)18-29-24(27)47-31-18;/h6,13,16,22,42H,2-5,7-9H2,1H3,(H,28,35)(H,38,39)(H2,27,29,31);/q;+1/p-1/b11-6+,30-15+;/t13-,16-,22-;/m1./s1

InChI Key

MFAWUGGPPMTWPU-INRVRKGJSA-M

Isomeric SMILES

CC1=C(OC(=O)O1)COC(=O)N2CC[C@H](C2)N3CC/C(=C\C4=C(N5[C@@H]([C@@H](C5=O)NC(=O)/C(=N/O)/C6=NSC(=N6)N)SC4)C(=O)[O-])/C3=O.[Na+]

SMILES

CC1=C(OC(=O)O1)COC(=O)N2CCC(C2)N3CCC(=CC4=C(N5C(C(C5=O)NC(=O)C(=NO)C6=NSC(=N6)N)SC4)C(=O)[O-])C3=O.[Na+]

Canonical SMILES

CC1=C(OC(=O)O1)COC(=O)N2CCC(C2)N3CCC(=CC4=C(N5C(C(C5=O)NC(=O)C(=NO)C6=NSC(=N6)N)SC4)C(=O)[O-])C3=O.[Na+]

252188-71-9

Pictograms

Irritant; Health Hazard

synonyms

BAL 5788
BAL-5788
BAL5788
ceftobiprole medocaril
ceftobiprole medocaril (INN)
ceftobiprole medocaril free acid
ceftobiprole medocaril sodium

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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